molecular formula C₁₈H₂₅N₃O₃ B1156056 (2S,2'S,trans)-7-Hydroxy-saxagliptin

(2S,2'S,trans)-7-Hydroxy-saxagliptin

Número de catálogo: B1156056
Peso molecular: 331.41
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S,2'S,trans)-7-Hydroxy-saxagliptin is a chemical impurity and potential metabolite of Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus . DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, saxagliptin increases levels of active incretins, which stimulates glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control . The parent drug, saxagliptin, is known to be metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to form active metabolites, and this hydroxy derivative is representative of such metabolic pathways . This compound serves as a critical reference standard in pharmaceutical research and development. Its primary applications include use in analytical method development, method validation (AMV), and Quality Control (QC) for the analysis of saxagliptin in bulk drug substances and formulated products . It is essential for conducting impurity profiling and stability studies to ensure the safety, efficacy, and quality of saxagliptin-based medications, particularly in support of regulatory filings like Abbreviated New Drug Applications (ANDA) . Researchers utilize this high-purity impurity to ensure consistency of formulations and to meet stringent regulatory requirements.

Propiedades

Fórmula molecular

C₁₈H₂₅N₃O₃

Peso molecular

331.41

Sinónimos

(1R,3S,5R)-2-((S)-2-Amino-2-((1r,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Origen del producto

United States

Aplicaciones Científicas De Investigación

Diabetes Management

Mechanism of Action:
(2S,2'S,trans)-7-Hydroxy-saxagliptin functions as a DPP-4 inhibitor, which prevents the degradation of incretin hormones like GLP-1 (glucagon-like peptide-1). This leads to increased insulin secretion and decreased glucagon levels in the bloodstream, ultimately improving glycemic control.

Clinical Efficacy:

  • Glycemic Control: Clinical trials have shown that saxagliptin significantly improves glycemic control in patients with type 2 diabetes when used as monotherapy or in combination with other antidiabetic agents such as metformin and sulfonylureas .
  • Long-term Outcomes: The long-term effects of saxagliptin on glycemic control have been documented, demonstrating sustained reductions in HbA1c levels over extended periods .

Cardiovascular Benefits

Recent studies have indicated that saxagliptin may offer cardiovascular benefits for diabetic patients. The SAVOR-TIMI 53 trial highlighted that saxagliptin did not increase the risk of major adverse cardiovascular events compared to placebo . This finding suggests that (2S,2'S,trans)-7-Hydroxy-saxagliptin could be a safer alternative for patients at risk for cardiovascular complications.

Obesity and Metabolic Disorders

Research has suggested that DPP-4 inhibitors like saxagliptin may also play a role in weight management. By enhancing insulin sensitivity and promoting weight loss through improved glycemic control, (2S,2'S,trans)-7-Hydroxy-saxagliptin could be beneficial for obese patients with metabolic syndrome .

Potential Anticancer Applications

Emerging studies are investigating the role of DPP-4 inhibitors in cancer therapy. Some evidence suggests that saxagliptin may exhibit anti-tumor properties through modulation of immune responses and inhibition of cancer cell proliferation. The exact mechanisms are still under investigation, but preliminary results indicate potential applications in oncology .

Pharmacokinetics and Safety Profile

Pharmacokinetics:
(2S,2'S,trans)-7-Hydroxy-saxagliptin has favorable pharmacokinetic properties allowing for once-daily dosing without significant interactions with other medications commonly used in diabetes management .

Safety Profile:
The safety profile of saxagliptin is well-established, with common side effects including upper respiratory infections and gastrointestinal disturbances. Serious adverse effects are rare but can include pancreatitis and hypersensitivity reactions .

Data Table: Summary of Applications

Application AreaDescriptionSupporting Evidence
Diabetes ManagementImproves glycemic control via DPP-4 inhibitionClinical trials
Cardiovascular BenefitsNo increased risk of cardiovascular eventsSAVOR-TIMI 53 trial results
Obesity and Metabolic DisordersEnhances insulin sensitivity and may assist in weight managementResearch on metabolic syndrome
Potential Anticancer ApplicationsInvestigating immune modulation and anti-tumor effectsPreliminary studies on cancer therapy
PharmacokineticsFavorable pharmacokinetic profile allowing once-daily dosingPharmacokinetic studies
Safety ProfileGenerally well-tolerated; rare serious side effectsSafety assessments from clinical trials

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (2S,2'S,trans)-7-Hydroxy-saxagliptin with saxagliptin, saxagliptin hydrochloride, and saxagliptin hydrochloride dihydrate:

Property Saxagliptin (Free Base) Saxagliptin Hydrochloride Saxagliptin HCl Dihydrate (2S,2'S,trans)-7-Hydroxy-saxagliptin (Inferred)
Molecular Formula C₁₈H₂₅N₃O₂·H₂O C₁₈H₂₅N₃O₂·HCl C₁₈H₂₅N₃O₂·HCl·2H₂O C₁₈H₂₅N₃O₃*
Molecular Weight 333.43 g/mol (hydrate) 351.88 g/mol 388.34 g/mol ~331.41 g/mol (anhydrous)
Solubility Highly soluble in water (pH-dependent) Increased solubility due to HCl salt Enhanced hydration stability Likely higher hydrophilicity due to additional -OH
logP (pH 7.0) 0.607 Not reported Not reported <0.607 (predicted)
Key Modifications 3-hydroxyadamantyl, 4 S-centers HCl salt formation HCl + 2H₂O 7-hydroxyadamantyl (trans)

Note: Exact molecular formula for 7-hydroxy derivative is inferred based on structural analogy.

Pharmacological Activity

  • Saxagliptin : Potent DPP-4 inhibitor (IC₅₀ ~26 nM), improving glycemic control by prolonging active incretin hormones .
  • 7-Hydroxy-saxagliptin : Expected to exhibit reduced DPP-4 inhibition due to steric hindrance from the 7-hydroxy group. Pharmacokinetic studies of saxagliptin metabolites suggest lower bioavailability and shorter half-life compared to the parent drug .

Clinical Evidence

  • Saxagliptin : Well-established efficacy in reducing HbA1c (0.6–0.9% reduction in clinical trials) .
  • 7-Hydroxy-saxagliptin: No conclusive clinical data available; regulatory documents note insufficient evidence to confirm therapeutic contribution .

Research Findings and Limitations

  • Synthesis and Purity: Saxagliptin’s synthesis involves stringent control over chiral centers and crystallinity . The 7-hydroxy derivative is likely a minor metabolite, complicating isolation and characterization.
  • Stability : The trans configuration of the 7-hydroxy group may enhance metabolic stability compared to cis isomers, though this remains speculative without direct data.

Métodos De Preparación

Hydroxylated Adamantane Moiety

The 7-hydroxyadamantane group is synthesized via nitration and hydrolysis of 1-adamantanecarboxylic acid. A reported method involves:

  • Nitration : Treatment with concentrated H₂SO₄/HNO₃ at 0–5°C to yield 3-hydroxy-1-adamantanecarboxylic acid.

  • Acylation and Decarboxylation : Reaction with acetic anhydride followed by thermal decarboxylation produces 3-hydroxy-1-acetyladamantane.

  • Oxidation : Potassium permanganate (KMnO₄) in acidic medium oxidizes the acetyl group to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a critical intermediate.

Optimization : Response surface methodology (RSM) has been employed to maximize yield (60% overall) by adjusting reaction time, temperature, and reagent stoichiometry.

Chiral Bicyclic Amine Component

The (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile fragment is synthesized via Strecker reaction or asymmetric hydrogenation. A patent describes:

  • Asymmetric Hydrogenation : (R)-3-cyano-2-azabicyclo[3.1.0]hexane is hydrogenated under 10–15 psi H₂ at 25–30°C using a palladium catalyst, achieving >95% enantiomeric excess (ee).

Coupling and Deprotection Strategies

Peptide Bond Formation

The hydroxylated adamantane intermediate is coupled to the bicyclic amine using 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA).

Example Protocol :

  • Reactants : 6.5 g (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile p-toluenesulfonate, 10 g (S)-N-Boc-(3-hydroxyadamantan-1-yl)glycine thioester.

  • Conditions : Ethyl acetate solvent, 10°C, 4.7 g triethylamine.

  • Workup : Acidic hydrolysis (HCl) followed by sequential washing and recrystallization yields 5.7 g tert-butyl (1S)-2-[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hex-2-yl]-1-(3-hydroxyadamantan-1-yl)-2-oxoethylcarbamate (78% yield).

Deprotection and Final Isolation

The Boc-protecting group is removed via trifluoroacetic acid (TFA) treatment in dichloromethane, followed by neutralization and purification via column chromatography.

Stereochemical Control and Challenges

Achieving the (2S,2'S,trans) configuration demands:

  • Chiral Catalysts : Asymmetric hydrogenation with Pd/C or Rh complexes ensures correct stereochemistry in the bicyclic amine.

  • Protecting Groups : tert-Butoxycarbonyl (Boc) prevents racemization during coupling.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Stereochemical PuritySource
Adamantane HydroxylationH₂SO₄/HNO₃, KMnO₄60>98%
Bicyclic Amine SynthesisH₂/Pd/C, 25°C85>95% ee
Coupling ReactionHATU/DIPEA, Ethyl Acetate78>99% de
DeprotectionTFA/DCM92N/A

Industrial Scalability and Environmental Considerations

  • Solvent Choice : Ethyl acetate and isopropyl ether are preferred for their low toxicity and recyclability.

  • Catalyst Recovery : Pd/C filtration and reuse reduce costs.

  • Waste Management : Neutralization of acidic byproducts with NaOH minimizes environmental impact .

Q & A

Q. What are the critical physicochemical properties of (2S,2'S,trans)-7-Hydroxy-saxagliptin, and how do they influence experimental design?

Methodological Answer : Key properties include molecular weight (315.41 g/mol), stereochemical configuration (2S,2'S,trans), and solubility in polar solvents. These properties dictate choices in analytical methods (e.g., HPLC for purity assessment) and synthetic pathways (e.g., protecting group strategies for hydroxyl moieties). For stability studies, consider pH-dependent degradation kinetics using UV-Vis spectroscopy under controlled conditions (25°C, 40–75% humidity) .

Q. Table 1: Physicochemical Properties

PropertyValue/DescriptionRelevance to Research
Molecular FormulaC₁₈H₂₅N₃O₂Determines synthetic complexity
Stereochemical Configuration2S,2'S,transImpacts metabolic interactions
Solubility (pH 7.4)~50 mg/mL in DMSOGuides in vitro assay design

Q. How can researchers ensure reproducibility in synthesizing (2S,2'S,trans)-7-Hydroxy-saxagliptin?

Methodological Answer :

  • Step 1 : Use enantiomerically pure starting materials (≥99% purity) to avoid racemization.
  • Step 2 : Employ chiral chromatography (e.g., Chiralpak® AD-H column) to verify stereochemical integrity post-synthesis.
  • Step 3 : Document reaction conditions (temperature, solvent ratios, catalyst load) rigorously, aligning with guidelines for experimental reproducibility in synthetic chemistry .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for (2S,2'S,trans)-7-Hydroxy-saxagliptin?

Methodological Answer : Discrepancies in bioavailability or metabolic half-life often arise from:

  • Variable assay conditions : Standardize in vivo models (e.g., Sprague-Dawley rats, fed vs. fasted states).
  • Analytical sensitivity : Use LC-MS/MS with a lower detection limit (0.1 ng/mL) to quantify plasma concentrations accurately.
  • Data normalization : Apply allometric scaling to account for interspecies differences in metabolism .

Q. How can researchers design studies to investigate the environmental fate of (2S,2'S,trans)-7-Hydroxy-saxagliptin?

Methodological Answer : Adopt a tiered approach:

  • Phase 1 : Determine abiotic stability via hydrolysis studies (pH 3–9, 25–40°C) and photolysis under UV light (λ = 254 nm).
  • Phase 2 : Assess biodegradation using OECD 301F (modified Sturm test) with activated sludge.
  • Phase 3 : Model bioaccumulation potential using logP (measured via shake-flask method) and quantitative structure-activity relationships (QSARs) .

Q. Table 2: Key Analytical Parameters for Environmental Studies

ParameterMethodAcceptable Range
Hydrolysis half-life (pH 7)HPLC-UV (λ = 210 nm)>30 days (stable)
LogP (octanol-water)Shake-flask partition1.2–1.8 (low bioaccumulation risk)

Q. What advanced techniques validate the stereochemical integrity of (2S,2'S,trans)-7-Hydroxy-saxagliptin in complex matrices?

Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (≥0.8 Å resolution).
  • NMR spectroscopy : Assign trans-configuration via coupling constants (³JHH > 8 Hz in NOESY spectra).
  • Circular dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TDDFT) to confirm enantiopurity .

Contradiction Analysis & Hypothesis Testing

Q. How should researchers address conflicting reports on the metabolite interactions of (2S,2'S,trans)-7-Hydroxy-saxagliptin?

Methodological Answer :

  • Hypothesis : Contradictions arise from interspecies differences in cytochrome P450 (CYP) enzyme expression.
  • Testing :
    • Conduct in vitro microsomal assays (human vs. rat liver microsomes) to compare CYP3A4/5-mediated oxidation rates.
    • Use siRNA knockdown in HepG2 cells to isolate specific enzyme contributions.
    • Validate findings with in vivo pharmacokinetic studies in humanized CYP3A4 transgenic mice .

Ethical & Safety Considerations

  • Safety protocols : Avoid inhalation/contact with dust; use PPE (gloves, lab coats) and fume hoods during handling .
  • Data transparency : Disclose synthetic yields, purity thresholds, and assay limitations to prevent misinterpretation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.